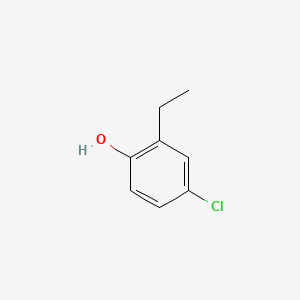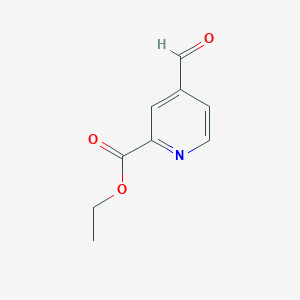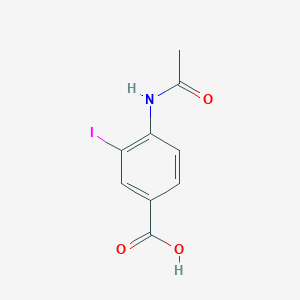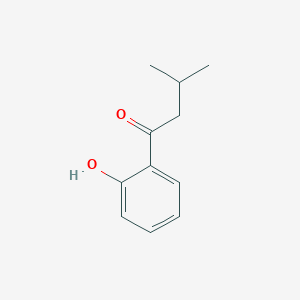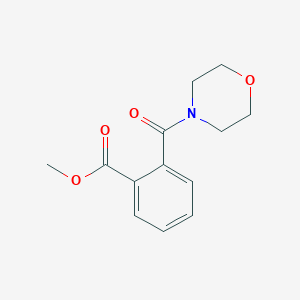
Methyl 2-(morpholine-4-carbonyl)benzoate
説明
“Methyl 2-(morpholine-4-carbonyl)benzoate” is a compound that has gained importance due to its vast applications in various fields of research and industry. It is an ester with the chemical formula C13H15NO4 .
Synthesis Analysis
The synthesis of “Methyl 2-(morpholine-4-carbonyl)benzoate” can be achieved through various methods. One method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Methyl 2-(morpholine-4-carbonyl)benzoate” is characterized by a morpholine ring attached to a benzoate group via a carbonyl bridge . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(morpholine-4-carbonyl)benzoate” are diverse and can lead to a variety of products. For instance, morpholines can be synthesized from 1,2-amino alcohols and related compounds . In addition, morpholines can be synthesized in a stereoselective manner using transition metal catalysis .Physical And Chemical Properties Analysis
“Methyl 2-(morpholine-4-carbonyl)benzoate” is a colorless liquid . It has a molecular weight of 249.26 g/mol . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Chemical Synthesis and Structural Analysis
- Methyl 2-(morpholine-4-carbonyl)benzoate has been utilized in chemical synthesis processes. For instance, in a study on enamine chemistry, its role in reactions with αβ-unsaturated acid chlorides was examined, leading to the formation of specific isomers (Hickmott, Cox, & Sim, 1974).
- Similarly, its derivatives have been synthesized and characterized using techniques like NMR and X-ray diffraction, as demonstrated in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Kovalenko et al., 2019).
Pharmaceutical Applications and Prodrug Development
- Some derivatives of methyl 2-(morpholine-4-carbonyl)benzoate have been explored in the development of prodrugs. For instance, water-soluble esters of acetylsalicylic acid (ASA) with modified benzoyl rings that include morpholine structures show potential as ASA prodrugs, displaying good water solubility and stability in various pH environments (Rolando et al., 2013).
Materials Science and Polymer Chemistry
- Morpholine derivatives, including those related to methyl 2-(morpholine-4-carbonyl)benzoate, have been synthesized for use in materials science, particularly in the development of ionic liquids and polymers. These compounds show potential in applications like biomass solvents and display moderate to low toxicity, as well as diverse physicochemical properties (Pernak et al., 2011).
Photopolymerization and Coating Applications
- Morpholine-based compounds have been studied for their role in photopolymerization processes. For example, the photopolymerization of methyl methacrylate using morpholine–bromine charge transfer complexes has been kinetically studied, revealing insights into the radical mechanism of polymerization and its potential application in coatings (Ghosh & Pal, 1998).
Analytical Chemistry and Sensor Development
- In analytical chemistry, derivatives of methyl 2-(morpholine-4-carbonyl)benzoate have been used in the development of chemosensors. For instance, 8-hydroxyquinoline benzoates with azo substituents have been synthesized for selective sensing of Hg2+, indicating potential applications in environmental monitoring and analytical methods (Cheng et al., 2008).
特性
IUPAC Name |
methyl 2-(morpholine-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBLXPBCICDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635865 | |
| Record name | Methyl 2-(morpholine-4-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(morpholine-4-carbonyl)benzoate | |
CAS RN |
192573-74-3 | |
| Record name | Methyl 2-(morpholine-4-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)
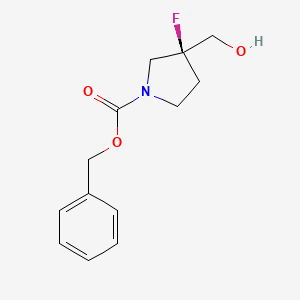

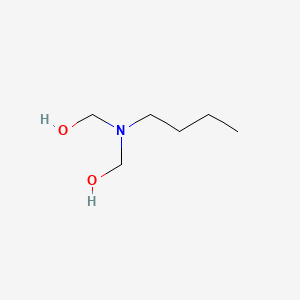

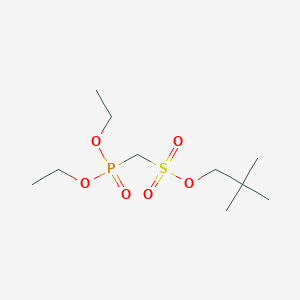

![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)
